molecular formula C23H28N2O4 B1326873 [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-66-0

[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326873
CAS No.: 1142205-66-0
M. Wt: 396.5 g/mol
InChI Key: DBTDFMFQSPOIGY-UHFFFAOYSA-N
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Description

The compound [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (hereafter referred to as the "target compound") features a complex structure combining a benzylpiperidine moiety, a 4-methoxyphenylamino group, and an acetic acid backbone. The acetic acid moiety likely contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-(N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-29-21-9-7-20(8-10-21)25(17-23(27)28)16-22(26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTDFMFQSPOIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4-Benzylpiperidine Core

The 4-benzylpiperidine moiety is typically prepared starting from 1-benzyl-4-piperidone, a key intermediate. Several synthetic routes to 1-benzyl-4-piperidone are documented:

  • Wittig Reaction Route : Reaction of N-benzyl-4-piperidone with (methoxymethyl)triphenylphosphonium chloride, followed by hydrolysis, yields intermediates for further functionalization.
  • Trimethylsilyl Diazomethane Condensation : Condensation with N-benzyl-4-piperidone followed by hydrolysis.
  • Epoxide Rearrangement : Treatment of N-benzyl-4-piperidone with trimethyloxosulfonium iodide to form an epoxide, then rearranged with magnesium bromide etherate to yield 1-benzylpiperidine-4-carbaldehyde.
  • Darzens Condensation : Reaction of N-benzyl-4-piperidone with ethyl chloroacetate, followed by decarboxylation, to form key intermediates.

These methods provide access to the benzylpiperidine ring system with high yields and purity, essential for subsequent steps.

Formation of the Oxoethyl Linker and Attachment of the 4-Methoxyphenylamino Group

The oxoethyl group linked to the piperidine nitrogen is introduced via acylation or amidation reactions. Typical approaches include:

  • Reaction of the piperidine nitrogen with 2-chloro- or 2-bromo-oxoethyl derivatives to form the 2-oxoethyl linkage.
  • Subsequent nucleophilic substitution or amide bond formation with 4-methoxyaniline or its derivatives to introduce the 4-methoxyphenylamino moiety.

This step requires controlled reaction conditions to avoid side reactions and ensure regioselectivity.

Final Coupling to Acetic Acid Moiety

The aminoacetic acid portion is introduced by coupling the intermediate amine with glyoxylic acid or its derivatives, often via:

  • Amide bond formation using carbodiimide coupling agents (e.g., EDC, DCC) under mild conditions.
  • Alternatively, ester intermediates such as ethyl 2-(dimethoxyphosphoryl)acetate can be used in condensation reactions with the piperidine derivative, followed by hydrolysis to yield the free acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 1-benzyl-4-piperidone Benzylamine + methyl acrylate, 1,4-addition, Dieckmann condensation 1-Benzyl-4-piperidone intermediate
2 Introduction of oxoethyl group Reaction with 2-halo-oxoethyl derivatives Formation of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl intermediate
3 Attachment of 4-methoxyphenylamino group Nucleophilic substitution with 4-methoxyaniline Formation of amide linkage
4 Coupling with acetic acid Carbodiimide-mediated coupling or ester hydrolysis Final product: [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Research Findings and Yields

  • The synthesis of 1-benzyl-4-piperidone via Wittig or Darzens condensation methods typically achieves yields above 90%.
  • Subsequent acylation and amidation steps require optimization of temperature and solvent to maximize yield and purity, with reported yields ranging from 70% to 85% for these steps.
  • Final coupling to the aminoacetic acid moiety is generally efficient under carbodiimide coupling conditions, with yields around 80% reported in analogous compounds.

Data Table: Key Intermediates and Their Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Reaction Step
1-Benzyl-4-piperidone 3612-20-2 C12H15NO 189.25 Piperidine core synthesis
Ethyl 2-(dimethoxyphosphoryl)acetate - C6H13O5P 190.13 Oxoethyl linker formation
4-Methoxyaniline 104-94-9 C7H9NO 123.15 Amino group source
This compound 1142205-57-9 C22H27N3O4 397.48 Final product

Notes on Reaction Conditions and Purification

  • Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used.
  • Bases like sodium hydride or triethylamine facilitate deprotonation and nucleophilic substitution.
  • Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Reaction monitoring by TLC and characterization by NMR, IR, and mass spectrometry ensure product integrity.

Chemical Reactions Analysis

Types of Reactions

[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid exhibit activity at sigma receptors, which are implicated in various neurological functions. Sigma receptor ligands have been explored for their potential to modulate neurotransmitter systems involved in depression, anxiety, and schizophrenia. Studies have shown that certain derivatives can enhance neuroprotective effects and may serve as therapeutic agents for neurodegenerative conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of piperidine compounds, including those related to this compound, exhibit significant antibacterial and antifungal activities. Structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance efficacy against specific microbial strains .

Anticancer Research

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the exact pathways involved and to assess its efficacy in vivo .

Case Study 1: Sigma Receptor Modulation

A study focused on sigma receptor ligands demonstrated that compounds structurally related to this compound showed significant binding affinity to sigma receptors. This binding was correlated with antidepressant-like effects in animal models, suggesting potential for development as a novel class of antidepressants .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various piperidine derivatives, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of [[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

Compounds with piperazine or piperidine rings exhibit variations in substituents that influence their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Source
Target Compound C23H27N2O5 435.48 Not provided Benzylpiperidine, 4-methoxyphenyl, acetic acid Literature
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid C20H26N3O6 404.44 sc-305388 Acetylpiperazine instead of benzylpiperidine Santa Cruz Biotech
((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid C17H23N4O5 363.39 1142216-14-5 Methylpiperazine substituent United States Biol.

Key Findings :

  • The acetylpiperazine variant (sc-305388) has a lower molecular weight (404.44 vs.
  • The methylpiperazine analogue (CAS 1142216-14-5) further simplifies the structure, which may enhance metabolic stability .

Substituted Benzyl and Alkylamino Analogues

Variations in the amino group substituents highlight the role of electronic and steric effects:

Compound Name Molecular Formula Molecular Weight CAS Number Key Modifications Source
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid C18H19FN2O4 346.36 1142215-49-3 Fluorobenzyl substituent Aladdin Scientific
[2-(Diethylamino)-2-oxoethylamino]acetic acid C14H19N2O4 279.31 1142205-91-1 Diethylamino group Suppliers List

Key Findings :

  • The fluorobenzyl variant (CAS 1142215-49-3) introduces electronegativity, which could enhance receptor binding via halogen interactions .

Heterocyclic and Natural Analogues

Compounds with heterocyclic cores or natural origins provide additional structural diversity:

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Source
2-(4-Methoxyphenyl)-2-(5-oxo-4-phenyl-2,5-dihydro-2-furaniliden)acetic acid C19H14O5 322.32 Not provided Furan ring, natural product Lichen Study
2-(2-((2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid C23H21N3O6 423.43 Not provided Pyrimidine core, bis-4-methoxyphenyl groups A3 Antagonists Study

Key Findings :

  • The furan-containing natural product exhibits a planar structure, which may facilitate intercalation or π-π stacking in biological systems .

Biological Activity

[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, also known by its CAS number 1142205-66-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₃₈H₄₈N₂O₄, with a molecular weight of approximately 396.49 g/mol. The structure features a benzylpiperidine moiety, which is crucial for its biological function.

PropertyValue
Molecular FormulaC₃₈H₄₈N₂O₄
Molecular Weight396.49 g/mol
CAS Number1142205-66-0
MDL NumberMFCD12027670

Biological Activity Overview

Research indicates that compounds with a benzylpiperidine structure often exhibit significant pharmacological properties, particularly as receptor antagonists. This specific compound has shown promise in modulating chemokine receptors, which are pivotal in immune response and inflammation.

Structure-Activity Relationship (SAR)

Studies have highlighted that the presence of the benzylpiperidine group enhances binding affinity to specific receptors, such as CCR3, which plays a role in asthma and allergic responses. Modifications to the substituents on the piperidine ring can significantly alter the compound's potency and selectivity.

Case Studies and Research Findings

  • CCR3 Antagonism :
    • A study demonstrated that derivatives of benzylpiperidine compounds could act as potent CCR3 antagonists, inhibiting eotaxin-induced calcium mobilization in human eosinophils. This suggests potential therapeutic applications in treating allergic diseases and asthma .
  • In Vitro Studies :
    • In vitro assays showed that compounds similar to this compound exhibited significant inhibition of cell migration and chemotaxis, indicating their potential role in anti-inflammatory therapies .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development in clinical settings .

Q & A

Q. Table 1: Analytical Techniques for Structural Validation

TechniqueApplicationExample ParametersReference
HRMSMolecular formula confirmationESI+, m/z 450.2456 (calc.)
¹H NMRProton environment mappingδ 7.2–6.8 (aromatic protons)
SCXRDCrystal packing analysisSpace group P2₁/c, Z = 4

Q. Table 2: Steps for Biological Activity Validation

StepDescriptionCritical Parameters
Assay SelectionChoose target-specific assays (e.g., kinase inhibition)Enzyme concentration, substrate Km
Replicate DesignUse triplicate technical and biological replicatesCV < 15%
Data NormalizationNormalize to positive/negative controlsZ’-factor ≥ 0.5

Key Considerations

  • Data Reproducibility : Document solvent purity, instrumentation calibration, and batch-to-batch variability in synthetic routes .
  • Advanced Modeling : Molecular dynamics simulations predict solvation effects and binding conformations in biological targets .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .

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